![molecular formula C24H48O3 B12559585 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol CAS No. 149198-64-1](/img/structure/B12559585.png)
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both long-chain alkyl and allyl ether functionalities. Compounds of this nature are often studied for their surfactant properties, potential biological activities, and applications in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the following steps:
Etherification: The prop-2-en-1-yl group can be introduced via etherification, where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a saturated ether.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, potentially replacing the alkyl or allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Thiol or amine-substituted ethers.
Scientific Research Applications
Chemistry
Surfactants: Due to its amphiphilic nature, the compound can be used as a surfactant in emulsions and detergents.
Polymer Science: It can be incorporated into polymer matrices to modify surface properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form micelles can be exploited for drug delivery systems.
Antimicrobial Agents: Potential antimicrobial properties due to the presence of long alkyl chains.
Industry
Lubricants: Used as additives in lubricants to enhance performance.
Cosmetics: Incorporated into formulations for skin and hair care products.
Mechanism of Action
The mechanism of action for 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol depends on its application:
Surfactants: It reduces surface tension by aligning at the interface of water and oil phases.
Drug Delivery: Forms micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Antimicrobial: Disrupts microbial cell membranes due to its amphiphilic structure.
Comparison with Similar Compounds
Similar Compounds
3-(Octadecyloxy)-2-hydroxypropan-1-ol: Lacks the allyl group, potentially less reactive.
3-(Hexadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol: Shorter alkyl chain, possibly different surfactant properties.
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]ethanol: Different backbone, may affect physical properties.
Uniqueness
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is unique due to its combination of a long alkyl chain and an allyl ether group, providing a balance of hydrophobic and reactive functionalities.
Properties
CAS No. |
149198-64-1 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-octadecoxy-2-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)27-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
InChI Key |
XGTRSVZOBFUHRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

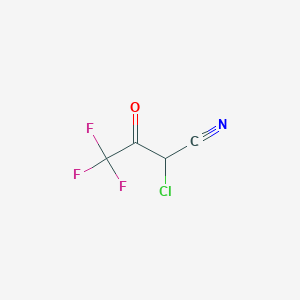
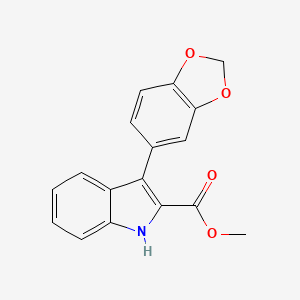
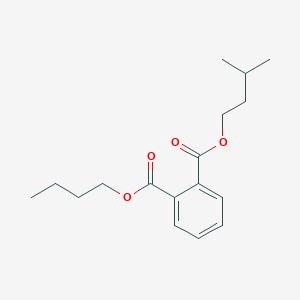
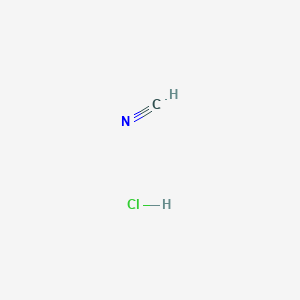
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
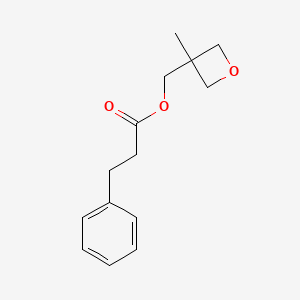

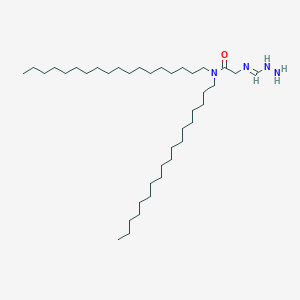
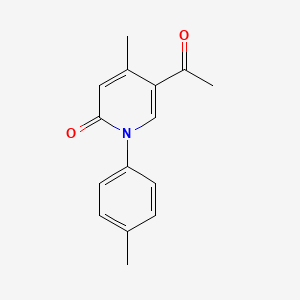
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
